REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([CH:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=O)[CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(OCC)C.C1COCC1>[C:7]1([CH:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=[CH:14]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -5° C.
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating ether (40 g)
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 300 ml of toluene containing 20 g of Sio2
|
Type
|
TEMPERATURE
|
Details
|
kept refluxing for 2 hours, with formed water being
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated and by distillation 18 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |